An In-depth Technical Guide to the Chemical Structure and Biological Activity of Teupolioside
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Teupolioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teupolioside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its notable anti-inflammatory and antioxidant properties. Isolated from various plant species, particularly those of the Ajuga genus, this natural compound presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of Teupolioside, detailing the experimental methodologies employed for its characterization. Furthermore, it delves into its biological activities, with a specific focus on its modulatory effects on key signaling pathways implicated in inflammation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure of Teupolioside
Teupolioside possesses a multifaceted chemical structure, which is fundamental to its biological activity. The systematic elucidation of this structure has been achieved through a combination of spectroscopic techniques and chemical analysis.
Core Structure and Functional Groups
Teupolioside is classified as a phenylpropanoid glycoside. Its molecular architecture is characterized by a central glucose moiety to which several other chemical entities are attached. These include a rhamnose sugar unit, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety. The precise arrangement and connectivity of these components confer upon Teupolioside its unique physicochemical properties and biological functions.
Physicochemical Properties
A summary of the key physicochemical properties of Teupolioside is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₆O₂₀ | [1] |
| Molecular Weight | 786.7 g/mol | [1] |
| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |
| SMILES String | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5--INVALID-LINK--CO)O)O)O)O">C@@HO | [1] |
| CAS Number | 143617-02-1 | [1] |
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of Teupolioside has necessitated the application of advanced analytical techniques. This section outlines the detailed methodologies for the key experiments instrumental in its structural characterization.
Isolation and Purification of Teupolioside from Ajuga reptans
Teupolioside is naturally present in plants of the Ajuga genus, often making its extraction and purification a challenging process due to its low concentration and the presence of other similar polyphenols.[2] A common laboratory-scale protocol for the isolation of Teupolioside is as follows:
A detailed experimental protocol for the isolation of Teupolioside from Ajuga reptans involves the following steps[3]:
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Extraction : The dried and powdered aerial parts of Ajuga reptans are macerated with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
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Fractionation : The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The n-butanol fraction, enriched with phenylpropanoid glycosides, is collected and concentrated.[3]
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Purification : The n-butanol fraction is then subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol, to separate the compounds based on their molecular size.[3] Fractions containing Teupolioside are identified by thin-layer chromatography (TLC). Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water gradient as the mobile phase to yield pure Teupolioside.[3]
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H-NMR (Proton NMR) : This technique provides information about the different types of protons in the molecule and their chemical environment. For Teupolioside, ¹H-NMR would reveal signals corresponding to the aromatic protons of the caffeoyl and hydroxytyrosol moieties, the anomeric protons of the sugar units, and the various aliphatic protons of the sugar rings and the ethyl linker.
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¹³C-NMR (Carbon NMR) : This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of Teupolioside would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the anomeric carbons of the sugars, and the aliphatic carbons.
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2D-NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
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COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[4][5]
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HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural fragments of Teupolioside.[4][5]
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Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.
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High-Resolution Mass Spectrometry (HRMS) : This technique is used to determine the exact molecular formula of Teupolioside by providing a highly accurate mass measurement.
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Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) : This technique is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic neutral losses and fragment ions are observed. For Teupolioside, key fragmentations would include the loss of the sugar moieties and the cleavage of the ester bond, providing valuable information about the sequence and connectivity of the different components.[6][7]
Biological Activity of Teupolioside
Teupolioside exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Activity
Teupolioside has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key mechanism underlying this activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB signaling pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[10][11] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]
Teupolioside has been shown to inhibit the activation of NF-κB. While the precise molecular target of Teupolioside within this pathway is still under investigation, it is hypothesized to interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory mediators.
Antioxidant Activity
Teupolioside is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.
| Assay | Activity of Teupolioside | Reference |
| DPPH Radical Scavenging | IC₅₀ = 9.18 ± 4.12 µg/mL | [3] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 0.64 ± 0.04 mM Trolox/mM compound | [3] |
Conclusion
Teupolioside is a promising natural product with a well-defined chemical structure and significant biological activities. Its anti-inflammatory and antioxidant properties, mediated at least in part through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The detailed understanding of its chemical structure and biological mechanisms of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this remarkable molecule. Further studies are warranted to fully elucidate the specific molecular interactions of Teupolioside with its biological targets and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. EP1736166A2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 2. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9623063B2 - Extracts from Ajuga reptans cell lines, their preparation and use - Google Patents [patents.google.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Signal-induced ubiquitination of IκBα by the F-box protein Slimb/β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
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